(R)-N-Boc-2-aminobutylamine
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Overview
Description
®-N-Boc-2-aminobutylamine is an organic compound that belongs to the class of amines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the 2-aminobutylamine structure. This compound is often used in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-N-Boc-2-aminobutylamine typically involves the protection of the amine group of 2-aminobutylamine with a tert-butoxycarbonyl (Boc) group. One common method is to react 2-aminobutylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of ®-N-Boc-2-aminobutylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The raw materials used are typically of industrial grade, and the reaction conditions are optimized for cost-effectiveness and efficiency.
Types of Reactions:
Oxidation: ®-N-Boc-2-aminobutylamine can undergo oxidation reactions, although these are less common due to the presence of the Boc protecting group.
Reduction: The compound can be reduced to remove the Boc group, yielding 2-aminobutylamine.
Substitution: It can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives of 2-aminobutylamine.
Reduction: 2-aminobutylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-Boc-2-aminobutylamine is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. In medicinal chemistry, it is used to prepare intermediates for drug development. The compound’s stability and reactivity make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of ®-N-Boc-2-aminobutylamine is primarily related to its role as a synthetic intermediate. The Boc protecting group stabilizes the amine, allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the specific application. The molecular targets and pathways involved are typically those relevant to the final product synthesized using this compound.
Comparison with Similar Compounds
- (S)-N-Boc-2-aminobutylamine
- N-Boc-2-aminoethylamine
- N-Boc-3-aminopropylamine
Comparison: ®-N-Boc-2-aminobutylamine is unique due to its specific stereochemistry, which can influence the reactivity and selectivity of the compound in synthetic applications. Compared to its (S)-enantiomer, it may exhibit different biological activities and interactions with chiral environments. The presence of the Boc group provides stability and protection, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(2R)-2-aminobutyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-7(10)6-11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCIEECLAFGKTM-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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